[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)

Catalog No.
S683060
CAS No.
19978-61-1
M.F
C26H24Cl2P2Pd
M. Wt
575.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,2-Bis(diphenylphosphino)ethane]dichloropalladiu...

CAS Number

19978-61-1

Product Name

[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)

IUPAC Name

dichloropalladium;2-diphenylphosphanylethyl(diphenyl)phosphane

Molecular Formula

C26H24Cl2P2Pd

Molecular Weight

575.7 g/mol

InChI

InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2

InChI Key

LDJXFZUGZASGIW-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl

Catalyst for Cross-coupling Reactions

[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II), also known as PdCl2(dppe), is a widely used catalyst in organic chemistry for various cross-coupling reactions. These reactions form carbon-carbon bonds between two different organic molecules. PdCl2(dppe) is particularly effective for Heck reactions, Suzuki-Miyaura couplings, Stille couplings, and Sonogashira couplings [, ].

  • Heck Reactions

    In Heck reactions, PdCl2(dppe) facilitates the coupling of an aryl halide (Ar-X) with an alkene (R-CH=CH2) to form a new alkene (Ar-CH=CHR) []. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and advanced materials.

  • Suzuki-Miyaura Couplings

    PdCl2(dppe) can also catalyze Suzuki-Miyaura couplings, which form a carbon-carbon bond between a boronic acid (R-B(OH)2) and an aryl or vinyl halide (Ar-X or R-X) []. This reaction offers a versatile method for constructing complex organic structures with high functional group tolerance.

  • Stille Couplings

    Stille couplings utilize PdCl2(dppe) as a catalyst to form a carbon-carbon bond between an organotin reagent (R-SnX3) and an aryl or vinyl halide (Ar-X or R-X) []. This reaction provides another valuable tool for organic synthesis, allowing the incorporation of various functional groups into organic molecules.

  • Sonogashira Couplings

    PdCl2(dppe) can further catalyze Sonogashira couplings, where a terminal alkyne (RC≡CH) reacts with a vinyl or aryl halide (Ar-X or R-X) to form a new alkyne with an extended carbon chain (RC≡C-Ar or RC≡C-R) []. This reaction is essential for synthesizing various functional molecules with conjugated π-bond systems.

Precursor for Palladium-based Catalysts

PdCl2(dppe) serves as a versatile precursor for the synthesis of other palladium catalysts. By treatment with various ligands or reducing agents, PdCl2(dppe) can be transformed into more specialized catalysts with tailored reactivity for specific cross-coupling reactions or other palladium-catalyzed transformations []. This allows researchers to fine-tune the catalyst system for optimal performance in their desired reaction.

Research on Catalyst Improvement

Scientific research continues to explore methods for improving the efficiency and selectivity of PdCl2(dppe) and its derivatives as catalysts. This includes investigations into:

  • Ligand design

    Development of new ligands that enhance the catalyst's activity, selectivity, and stability for specific reactions [].

  • Reaction conditions

    Optimizing reaction parameters such as temperature, solvent, and base to achieve better yields and product purity [].

  • Immobilization strategies

    Attaching PdCl2(dppe) or its derivatives onto solid supports for easier catalyst separation and reusability [].

[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II), commonly referred to as dichloropalladium(II) complexed with 1,2-bis(diphenylphosphino)ethane, is a coordination compound featuring palladium as the central metal ion. Its molecular formula is C26H24Cl2P2PdC_{26}H_{24}Cl_{2}P_{2}Pd and it has a molecular weight of approximately 575.75 g/mol. This compound typically appears as a pale yellow to yellow solid and is notable for its ability to act as a catalyst in various organic reactions due to the bidentate nature of the diphosphine ligand which stabilizes the palladium center through chelation.

Dichloropalladium(II) complexed with 1,2-bis(diphenylphosphino)ethane is widely used in various catalytic reactions, including:

  • Buchwald-Hartwig Cross-Coupling Reaction: Facilitates the formation of carbon-nitrogen bonds.
  • Suzuki-Miyaura Coupling: Promotes the coupling of aryl or vinyl boronic acids with halides.
  • Stille Coupling: Enables the coupling of organostannanes with organic halides.
  • Sonogashira Coupling: Allows for the coupling of terminal alkynes with aryl halides.

These reactions benefit from the high catalytic efficiency and selectivity provided by the palladium center in conjunction with the diphosphine ligand .

The synthesis of [1,2-bis(diphenylphosphino)ethane]dichloropalladium(II) typically involves the following steps:

  • Preparation of 1,2-bis(diphenylphosphino)ethane: This can be achieved through methods such as radical difunctionalization of ethylene using phosphine-centered radicals.
  • Complexation with Palladium: The diphosphine ligand is reacted with palladium salts, commonly palladium(II) chloride. For example:
    • A mixture of 1,2-bis(diphenylphosphino)ethane and palladium(II) chloride in an inert atmosphere can yield the desired complex through refluxing in solvents like dichloromethane or ethanol .

The primary applications of [1,2-bis(diphenylphosphino)ethane]dichloropalladium(II) include:

  • Catalysis in Organic Synthesis: It serves as a catalyst in numerous cross-coupling reactions essential for forming complex organic molecules.
  • Material Science: Used in synthesizing polymers and other materials where metal-ligand interactions are crucial.
  • Pharmaceuticals: Potential applications in drug discovery and development due to its reactivity and ability to form stable complexes .

Interaction studies involving [1,2-bis(diphenylphosphino)ethane]dichloropalladium(II) focus on its binding properties with various substrates and ligands. The bidentate nature of the diphosphine ligand allows for strong coordination with transition metals, enhancing the stability of the resulting complexes. Studies have shown that these interactions can significantly influence reaction pathways and selectivity in catalysis .

Several compounds exhibit similar structural motifs or functionalities to [1,2-bis(diphenylphosphino)ethane]dichloropalladium(II). Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1,2-Bis(dicyclohexylphosphino)ethaneStructureHigher steric hindrance; used in different catalytic conditions.
1,2-Bis(methylphenylphosphino)ethaneStructureMore electron-rich; alters reactivity profiles in catalysis.
1,2-Bis(triphenylphosphine)ethaneStructureBulkier ligand; affects coordination geometry and reactivity.

The key uniqueness of [1,2-bis(diphenylphosphino)ethane] lies in its balanced steric and electronic properties which make it particularly effective for a wide range of catalytic applications compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (34.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65.35%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (65.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (34.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (66.14%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types